molecular formula C7H14N2O B13149700 3-Amino-2-cyclobutylpropanamide

3-Amino-2-cyclobutylpropanamide

Cat. No.: B13149700
M. Wt: 142.20 g/mol
InChI Key: RMSAJJCLQHKRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-cyclobutylpropanamide: is an organic compound with the molecular formula C7H14N2O It is a derivative of propanamide, featuring an amino group and a cyclobutyl group attached to the second carbon of the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyclobutylpropanamide typically involves the reaction of cyclobutylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis. The reaction conditions often include the use of a palladium catalyst for the hydrogenation step and acidic or basic conditions for the hydrolysis step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-2-cyclobutylpropanamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted amides and amines.

Scientific Research Applications

Chemistry: 3-Amino-2-cyclobutylpropanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of novel molecules.

Biology: In biological research, this compound can be used to study the effects of cyclobutyl-containing amides on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to create derivatives with enhanced biological activity and specificity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-cyclobutylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutyl group can provide steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Amino-2-cyclopropylpropanamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    3-Amino-2-cyclopentylpropanamide: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.

    3-Amino-2-cyclohexylpropanamide: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

Uniqueness: 3-Amino-2-cyclobutylpropanamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-2-cyclobutylpropanamide

InChI

InChI=1S/C7H14N2O/c8-4-6(7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H2,9,10)

InChI Key

RMSAJJCLQHKRBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CN)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.